molecular formula C5H4FNO5S B2436639 Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate CAS No. 2031268-76-3

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2436639
CAS No.: 2031268-76-3
M. Wt: 209.15
InChI Key: QTPGOMWQOARRQY-UHFFFAOYSA-N
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Description

“Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate” is likely a fluorinated organic compound. Fluorinated compounds are widely used in various fields due to their unique properties . The presence of the fluorosulfonyl group might suggest that this compound could be involved in fluorination reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . This might suggest potential synthetic routes for this compound.


Molecular Structure Analysis

The molecular structure of this compound would likely involve an oxazole ring (a five-membered ring containing an oxygen atom and a nitrogen atom), a fluorosulfonyl group, and a carboxylate group attached to a methyl group .


Chemical Reactions Analysis

Fluorosulfonyl groups have been involved in fluorosulfonylation reactions, which are a type of chemical reaction used to produce sulfonyl fluorides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its fluorosulfonyl and oxazole groups. For instance, fluorinated compounds often exhibit high thermal stability and unique electronic properties .

Scientific Research Applications

Anticancer Activity

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate and its derivatives have been studied for their potential anticancer properties. For instance, 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, closely related to the specified compound, were synthesized and screened for anticancer activity against a range of human cancer cells, including lung, kidney, breast, prostate cancers, leukemia, and melanoma. Molecular docking suggested potential interactions with key cellular targets like tubulin and CDK2 (Pilyo et al., 2020).

Synthesis of Complex Oxazoles

These compounds are crucial in synthesizing more complex oxazoles, as demonstrated in the total synthesis of natural products like siphonazoles A and B. This illustrates the versatility of such compounds in organic synthesis and their role as building blocks in the formation of more complex molecular structures (Zhang & Ciufolini, 2009).

Preparation of Disubstituted Oxazoles

Another significant application is the preparation of 2,5-disubstituted-1,3-oxazoles. By deprotonating related compounds like 2-(phenylsulfonyl)-1,3-oxazole, a C-5 carbanion is generated, which is highly reactive with various electrophiles, leading to the synthesis of diverse oxazole derivatives. This methodology provides a general route for synthesizing 2,5-disubstituted oxazoles, crucial in various chemical syntheses (Williams & Fu, 2010).

Herbicidal Activity

This compound derivatives have been explored for herbicidal activity. For instance, derivatives with a 4,5-dihydro-1,2-oxazole ring have shown pre-emergence herbicidal activity under specific agricultural conditions, indicating their potential as effective herbicides (Nakatani et al., 2016).

Inhibitory Activity on Blood Platelet Aggregation

Some derivatives of methyl 5-substituted oxazole-4-carboxylates, related to the compound , have shown promising results in inhibiting blood platelet aggregation. This suggests their potential application in the development of new therapeutics for conditions related to blood clotting and cardiovascular diseases (Ozaki et al., 1983).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, in the context of organic synthesis, the fluorosulfonyl group could potentially act as a leaving group or participate in nucleophilic substitution reactions .

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemical substances with care. Fluorinated compounds, in particular, should be handled with caution due to their potential reactivity .

Future Directions

The use of fluorinated compounds is a growing field, with applications ranging from pharmaceuticals to materials science . As such, new synthetic methods and applications for compounds like “Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate” could be an interesting direction for future research.

Properties

IUPAC Name

methyl 5-fluorosulfonyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGOMWQOARRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-76-3
Record name methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate
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